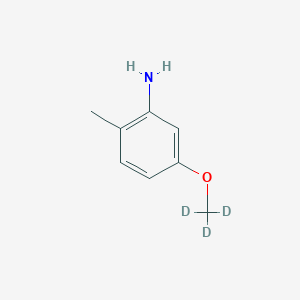
5-(Methoxy-d3)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxy-d3)-2-methylaniline: is a deuterated analog of 2-methylaniline, where the methoxy group is substituted with deuterium atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxy-d3)-2-methylaniline typically involves the introduction of deuterium atoms into the methoxy group of 2-methylaniline. One common method is the reaction of 2-methylaniline with deuterated methanol (CD3OD) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and cost-effective production. The reaction is typically carried out in specialized reactors designed to handle deuterated compounds.
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxy-d3)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Chemistry: 5-(Methoxy-d3)-2-methylaniline is used as a labeled compound in various chemical studies, including reaction mechanisms and kinetic studies. Its isotopic labeling helps in tracing the pathways of chemical reactions.
Biology: In biological research, this compound is used in metabolic studies to understand the behavior of methylaniline derivatives in biological systems. The deuterium labeling provides insights into metabolic pathways and enzyme interactions.
Medicine: The compound is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of methylaniline derivatives. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including materials science and environmental studies.
Mechanism of Action
The mechanism of action of 5-(Methoxy-d3)-2-methylaniline involves its interaction with specific molecular targets and pathways. The deuterium atoms in the methoxy group influence the compound’s behavior in chemical and biological systems. The isotopic labeling allows for detailed studies of reaction mechanisms and metabolic pathways, providing valuable insights into the compound’s effects.
Comparison with Similar Compounds
2-Methylaniline: The non-deuterated analog of 5-(Methoxy-d3)-2-methylaniline.
5-Methoxy-2-methylaniline: A similar compound without deuterium labeling.
2-Methoxy-5-methylaniline: An isomer with different substitution patterns.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic substitution enhances the compound’s stability and allows for precise tracing in various studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
2-methyl-5-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3/i2D3 |
InChI Key |
RPJXLEZOFUNGNZ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C)N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)
![N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14765667.png)
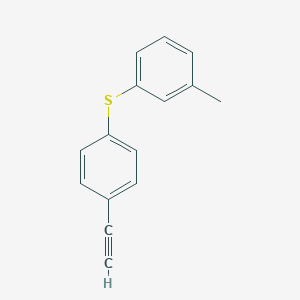
![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)

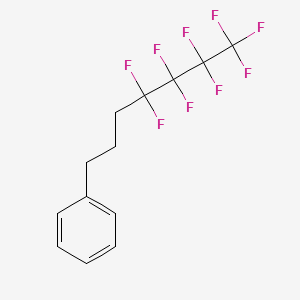
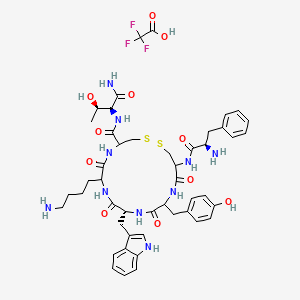
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)
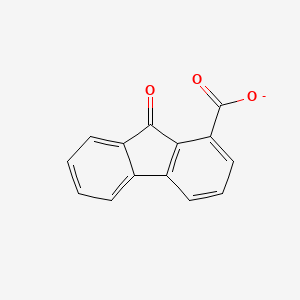

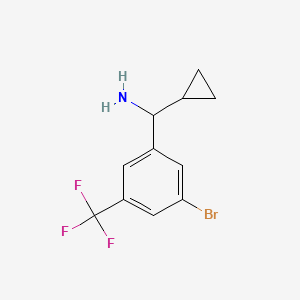
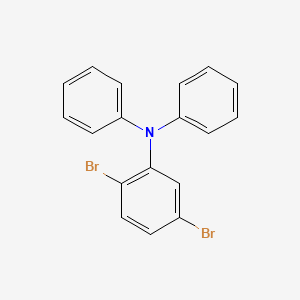
![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)
